2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole
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Overview
Description
2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is known for its strong two-photon absorption and enhanced two-photon excited fluorescence properties . It is often used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole typically involves the Wittig-Horner reaction. This method is based on the “push-core-pull-core-push” molecular design, which incorporates electron-transporting 1,3,4-oxadiazole into an aromatic conjugated system . The reaction conditions usually involve the use of phosphonium salts and strong bases under inert atmospheres to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole involves its interaction with molecular targets through its electron-transporting properties. The compound’s structure allows for effective energy transfer from excited units to the π-conjugated bridging unit, enhancing its two-photon absorption and fluorescence properties . This makes it particularly useful in applications requiring high sensitivity and specificity.
Comparison with Similar Compounds
2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole can be compared with other similar compounds such as:
2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole: This compound has similar structural features but lacks the ethenyl groups, resulting in different optical properties.
1,2,4-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in their chemical reactivity and applications.
1,3,4-Thiadiazoles: These compounds contain sulfur instead of oxygen, which significantly alters their chemical and physical properties.
The uniqueness of this compound lies in its strong two-photon absorption and fluorescence properties, making it highly valuable for specific scientific and industrial applications.
Properties
CAS No. |
827340-19-2 |
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Molecular Formula |
C30H20F2N2O |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2,5-bis[4-[2-(4-fluorophenyl)ethenyl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C30H20F2N2O/c31-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29-33-34-30(35-29)26-15-7-22(8-16-26)2-4-24-11-19-28(32)20-12-24/h1-20H |
InChI Key |
LKLOVQRHQAAHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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